methyl 2-[(Z)-2-iodoethenyl]benzoate
Description
Methyl 2-[(Z)-2-iodoethenyl]benzoate is a benzoate ester featuring a Z-configured iodoethenyl substituent at the ortho position. This compound is structurally characterized by:
- A methyl ester group at the para position of the benzene ring.
- A vinyl iodide moiety in the Z-configuration, introducing steric and electronic effects due to iodine’s large atomic radius and polarizability.
- Planar geometry enforced by the conjugated ethenyl group, which may influence crystallinity and reactivity.
Properties
Molecular Formula |
C10H9IO2 |
|---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
methyl 2-[(Z)-2-iodoethenyl]benzoate |
InChI |
InChI=1S/C10H9IO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-7H,1H3/b7-6- |
InChI Key |
ULYJNULQEHZCSS-SREVYHEPSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1/C=C\I |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C=CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-[(Z)-2-iodoethenyl]benzoate can be synthesized through the esterification of 2-iodobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(Z)-2-iodoethenyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted benzoates.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of deiodinated benzoates.
Scientific Research Applications
Chemistry: Methyl 2-[(Z)-2-iodoethenyl]benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It may be used in the development of pharmaceuticals targeting specific biological pathways .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of methyl 2-[(Z)-2-iodoethenyl]benzoate involves its interaction with specific molecular targets. The iodoethenyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to create complex molecular structures .
Comparison with Similar Compounds
Halogen-Substituted Benzoate Esters
Compounds C2–C4 from (e.g., bromo-, chloro-, and fluoro-substituted quinoline-piperazine benzoates) highlight the impact of halogen substituents on physicochemical properties:
| Property | Methyl 2-[(Z)-2-Iodoethenyl]Benzoate (Hypothetical) | C2 (Br) | C3 (Cl) | C4 (F) |
|---|---|---|---|---|
| Halogen Size | I (1.33 Å) | Br (1.14 Å) | Cl (0.99 Å) | F (0.64 Å) |
| Electronegativity | 2.66 | 2.96 | 3.16 | 3.98 |
| Polarizability | High (iodine) | Moderate | Low | Very low |
| Expected Reactivity | Susceptible to nucleophilic substitution | Moderate SN2 | Fast SN2 | Minimal |
Key Findings :
- The iodine substituent in the target compound likely increases steric hindrance and thermal stability compared to smaller halogens.
Isomerism and Tautomerization
discusses methyl (Z)-2-(2-(2-oxonaphthalen-1(2H)-ylidene)hydrazineyl)benzoate, a Z-isomer stabilized by intramolecular hydrogen bonding. Key comparisons:
Key Findings :
Functional Group Impact on Bioactivity
lists methyl benzoate derivatives with sulfonylurea groups (e.g., bensulfuron-methyl). While structurally distinct, these highlight the role of substituents in agrochemical applications:
| Compound | Substituent | Application |
|---|---|---|
| This compound | Iodoethenyl (potential halogen bond donor) | Unknown (possible antimicrobial/imaging agent) |
| Bensulfuron-methyl | Sulfonylurea-pyrimidine | Herbicide |
| Sulfometuron-methyl | Sulfonylurea-dimethylpyrimidine | Herbicide |
Key Findings :
- Iodoethenyl’s halogen bonding capability could make the target compound useful in materials science or medicinal chemistry , contrasting with sulfonylureas’ enzyme-inhibition mechanisms .
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